n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine typically involves the reaction of 4-methoxybenzylamine with phenylsulfonyl chloride in the presence of a base, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) anhydride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- n-Boc-alpha-(phenylsulfonyl)benzylamine
- n-Boc-alpha-(phenylsulfonyl)-4-chlorobenzylamine
Uniqueness
n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
741259-87-0 |
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Molecular Formula |
C19H23NO5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl N-[benzenesulfonyl-(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C19H23NO5S/c1-19(2,3)25-18(21)20-17(14-10-12-15(24-4)13-11-14)26(22,23)16-8-6-5-7-9-16/h5-13,17H,1-4H3,(H,20,21) |
InChI Key |
JBOXLVHIHXWCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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